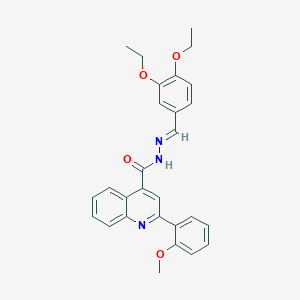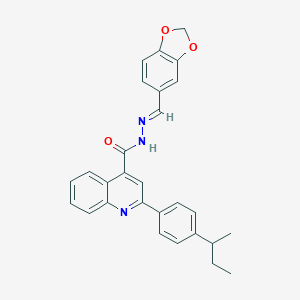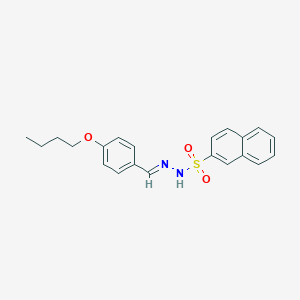![molecular formula C35H32BrN5O2S B454131 N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA](/img/structure/B454131.png)
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a naphthyl group, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromobenzyl group. Subsequent steps involve the formation of the naphthyl group and the thiourea moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反应分析
Types of Reactions
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger specific signaling pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- **N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA
- 3,5-BIS(4-BROMOBENZYLIDENE)-1-METHYL-4-PIPERIDINONE
Uniqueness
N-[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N’-(2,5-DIMETHYLPHENYL)-N-[1-(1-NAPHTHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C35H32BrN5O2S |
|---|---|
分子量 |
666.6g/mol |
IUPAC 名称 |
1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,5-dimethylphenyl)-1-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)thiourea |
InChI |
InChI=1S/C35H32BrN5O2S/c1-21-12-13-22(2)29(18-21)37-35(44)41(33-23(3)38-39(24(33)4)20-25-14-16-27(36)17-15-25)31-19-32(42)40(34(31)43)30-11-7-9-26-8-5-6-10-28(26)30/h5-18,31H,19-20H2,1-4H3,(H,37,44) |
InChI 键 |
DCVPWYOMEIJEQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=C(N(N=C5C)CC6=CC=C(C=C6)Br)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=C(N(N=C5C)CC6=CC=C(C=C6)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454048.png)

![ETHYL 4-{3-[(5-FLUORO-2-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B454051.png)
![N'-[1-(1-adamantyl)ethylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454052.png)
![ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B454053.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454055.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454057.png)

![2-(3,4-dimethylphenyl)-N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454060.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454061.png)
![2-(2,5-Dimethoxyphenyl)-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]quinoline](/img/structure/B454065.png)

![2-(4-sec-butylphenyl)-N'-[3-(2-furyl)-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454069.png)
![6-Bromo-4-[(4-{4-nitrophenyl}-1-piperazinyl)carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B454070.png)
